![molecular formula C7H6ClN3O B2926362 2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1375301-68-0](/img/structure/B2926362.png)

2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

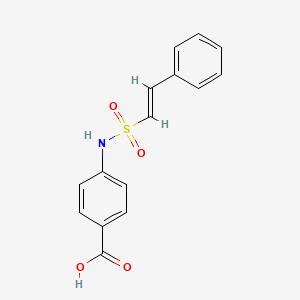

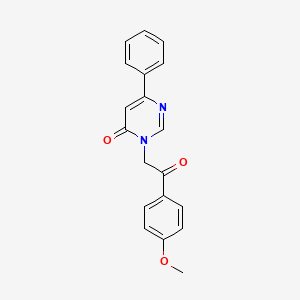

2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C7H6ClN3O. It is part of the pyrrolopyrimidine family, known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a pyrrolo[3,2-d]pyrimidine core with a chlorine atom at the 2-position and a methoxy group at the 4-position.

Mechanism of Action

Target of Action

Similar pyrrolo[3,2-d]pyrimidine derivatives have shown promising binding affinities against bcl2 anti-apoptotic protein .

Mode of Action

It’s known that pyrrolo[3,2-d]pyrimidine derivatives can interact with their targets and induce changes at the molecular level .

Biochemical Pathways

For instance, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in cells treated with certain pyrrolo[3,2-d]pyrimidine derivatives .

Pharmacokinetics

The compound is a solid at room temperature and has a molecular weight of 1836 . These properties could influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Similar compounds have been shown to induce cell cycle arrest at the g1/s phase and apoptotic death in certain cell lines . Additionally, the percentage of fragmented DNA was significantly increased in cells treated with these compounds .

Action Environment

It’s known that the compound should be stored in a refrigerator , suggesting that temperature could affect its stability.

Biochemical Analysis

Biochemical Properties

It has been found to interact with various biomolecules in the cell, leading to changes in cellular processes

Cellular Effects

In vitro studies have shown that 2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine has significant effects on various types of cells. For instance, it has been found to be active against MCF7, a human breast cancer cell line . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple steps. It is known to bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Metabolic Pathways

It is known to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The mixture is heated to reflux, and the reaction is monitored using TLC. After the reaction, the mixture is concentrated under reduced pressure, and the pH is adjusted to 1-2 using hydrochloric acid. The resulting solid is filtered and dried to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.

Oxidation: Oxidizing agents like oxone can be employed.

Reduction: Reducing agents such as sodium borohydride may be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups at the 2-position .

Scientific Research Applications

2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anticancer properties.

Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Pyrrolo[2,3-d]pyrimidine: Another member of the pyrrolopyrimidine family with similar structural features but different substitution patterns.

Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrazole ring fused to the pyrimidine core.

Uniqueness: 2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name |

2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c1-12-6-5-4(2-3-9-5)10-7(8)11-6/h2-3,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBENDTMQTJADBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2926279.png)

![1-[(4-FLUOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA](/img/structure/B2926282.png)

![N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide](/img/structure/B2926283.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2926288.png)

![2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2926289.png)

![5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2926293.png)

![Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate](/img/structure/B2926297.png)

![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2926301.png)